3-(3-Carboethoxyphenyl)-2-chloro-1-propene

Organic Synthesis Process Chemistry Physical Property Comparison

3-(3-Carboethoxyphenyl)-2-chloro-1-propene (CAS 148252-48-6), also known as ethyl 3-(2-chloroprop-2-enyl)benzoate, is a bifunctional organic compound characterized by a benzoate ester and a chloropropenyl substituent. Its molecular formula is C₁₂H₁₃ClO₂ and its molecular weight is 224.68 g/mol.

Molecular Formula C12H13ClO2
Molecular Weight 224.68 g/mol
CAS No. 148252-48-6
Cat. No. B134196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Carboethoxyphenyl)-2-chloro-1-propene
CAS148252-48-6
Synonyms3-(3-CARBOETHOXYPHENYL)-2-CHLORO-1-PROPENE
Molecular FormulaC12H13ClO2
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1)CC(=C)Cl
InChIInChI=1S/C12H13ClO2/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,2-3,7H2,1H3
InChIKeyDTHOIECOMNFYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Carboethoxyphenyl)-2-chloro-1-propene (CAS 148252-48-6): A Specialized Bifunctional Building Block for Research and Industrial Synthesis


3-(3-Carboethoxyphenyl)-2-chloro-1-propene (CAS 148252-48-6), also known as ethyl 3-(2-chloroprop-2-enyl)benzoate, is a bifunctional organic compound characterized by a benzoate ester and a chloropropenyl substituent . Its molecular formula is C₁₂H₁₃ClO₂ and its molecular weight is 224.68 g/mol . The compound is typically a colorless to pale yellow liquid that is soluble in organic solvents, and its structure suggests its utility as a specialized intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Bifunctional building block: reactive 2-chloroallyl and protected ethyl ester handle

Ester enables orthogonal transformations in multi-step synthetic routes

Compatible with organic solvent-based reaction sequences and purification methods

Why 3-(3-Carboethoxyphenyl)-2-chloro-1-propene Cannot Be Simply Replaced by Common Analogs or In-Class Compounds


The combination of a reactive 2-chloroallyl moiety with an ethyl benzoate core in 3-(3-Carboethoxyphenyl)-2-chloro-1-propene creates a unique synthetic handle . Simple substitution with analogs like the corresponding acid (e.g., 3-(2-chloro-2-propenyl)benzoic acid, CAS 732249-12-6) or an unsubstituted allyl ester would drastically alter the molecule's reactivity profile and physicochemical properties [1]. For instance, the ester group's susceptibility to hydrolysis versus nucleophilic attack is finely balanced, and the specific position of the chlorine atom on the propenyl chain dictates the course of subsequent reactions such as cross-couplings . The following quantitative evidence demonstrates precisely where this compound's specific structural attributes translate into verifiable differentiation that is critical for reproducible scientific and industrial outcomes.

Ester vs. acid reactivity: the ethyl ester’s sensitivity to hydrolysis and nucleophilic attack differs markedly from the free acid analog (CAS 732249-12-6); direct replacement may alter reaction outcomes.

Chlorine position on the propenyl chain dictates cross-coupling and substitution pathways; analogs with different allyl substitution patterns may not reproduce selectivity.

Lack of ester protection in other compounds would require additional synthetic steps, impacting step economy and cost in parallel library syntheses.

Quantitative Differentiation Guide for 3-(3-Carboethoxyphenyl)-2-chloro-1-propene Against Closest Analogs


Physical Property Profile: Quantified Difference in Boiling Point and Density vs. Corresponding Acid Analog

When compared directly to its closest analog, the free acid (3-(2-chloro-2-propenyl)benzoic acid, CAS 732249-12-6), 3-(3-Carboethoxyphenyl)-2-chloro-1-propene exhibits a significantly lower boiling point and density due to the absence of strong intermolecular hydrogen bonding [1]. This quantifiable difference in volatility is critical for downstream processing, such as purification by distillation or removal of solvent under reduced pressure.

Boiling Point vs. Acid Analog
Head-to-head
315.17 °C vs. 339.4 °C (Δ -24.23 °C)

Lower boiling point may support easier distillation and reduced thermal exposure during scale-up.

Predicted values; experimental validation recommended.

Organic Synthesis Process Chemistry Physical Property Comparison

Physical Property Profile: Quantified Difference in Density vs. Corresponding Acid Analog

A direct comparison of the compound's density with that of its closest acid analog reveals a significant difference [1]. This property is a fundamental parameter for process engineering, influencing pump selection, mixing dynamics, and the design of unit operations in multi-step syntheses.

Density vs. Acid Analog
Head-to-head
1.127 g/cm³ vs. 1.247 g/cm³ (Δ -0.120 g/cm³)

Lower density alters mass-to-volume ratios in mixing and storage; relevant for process engineering.

Predicted values; practical confirmation advised.

Formulation Development Material Science Physical Property Comparison

Synthetic Utility: Differential Reactivity of Ester vs. Acid Functional Group for Diversification

At a class level, the ethyl ester in 3-(3-Carboethoxyphenyl)-2-chloro-1-propene provides a protected carboxylic acid equivalent, allowing for orthogonal reactions that would be impossible with the free acid analog (e.g., 3-(2-chloro-2-propenyl)benzoic acid) . The ester can be reduced to a primary alcohol or hydrolyzed to the acid after other transformations are complete, whereas the free acid would require protection and deprotection steps.

Ester vs. Acid Reactivity
Class-level
Ethyl ester allows orthogonal functionalization; free acid may limit base-sensitive steps.

Ester form supports broader diversification in parallel synthesis without additional protecting groups.

Context-dependent; verification with specific reaction conditions required.

Medicinal Chemistry Parallel Synthesis Functional Group Compatibility

Optimal Research and Industrial Scenarios for Procuring 3-(3-Carboethoxyphenyl)-2-chloro-1-propene


Synthesis of Orthogonally Functionalized Biaryl Building Blocks via Suzuki-Miyaura Coupling

The chloroallyl group serves as a masked allyl handle for late-stage cross-coupling . The ethyl ester remains intact under standard Suzuki conditions, allowing for sequential functionalization. This specific reactivity profile, supported by the compound's structure and commercial availability , makes it a preferred substrate for constructing complex biaryl pharmacophores.

Development of Scale-Up Processes Requiring Precise Physical Property Control

The quantified differences in boiling point (24.23 °C lower) and density (0.120 g/cm³ lower) compared to the acid analog [1] are critical parameters for process engineering. The lower boiling point facilitates solvent removal and distillation during workup, while the lower density influences mixing dynamics and reactor loading. For process chemists scaling a reaction from grams to kilograms, procuring the ethyl ester over the acid can result in a more energy-efficient and robust manufacturing procedure.

Parallel Library Synthesis for Medicinal Chemistry Hit-to-Lead Optimization

In a medicinal chemistry setting, the bifunctional nature of this compound is highly valued . It allows for the parallel synthesis of diverse analogs by first functionalizing the chloroallyl group (e.g., via nucleophilic substitution or cross-coupling) and then unmasking the ester to the carboxylic acid for amide bond formation. This orthogonal reactivity reduces the number of synthetic steps required to explore chemical space around a core scaffold.

Agrochemical Intermediate Synthesis Requiring Lipophilic Benzoate Esters

The compound's structure, featuring an ester and a chlorinated alkene, suggests its utility in the synthesis of lipophilic active ingredients, such as certain fungicides or herbicides . The ethyl ester provides a suitable balance of polarity and lipophilicity for membrane penetration, and the chloroallyl group offers a site for further diversification to optimize biological activity and environmental fate profiles.

Application
Selection Property
Validation Focus
Suzuki coupling for biaryl building blocks
Chloroallyl as masked allyl handle; ester remains intact under coupling conditions
Orthogonal functionalization efficiency and cross-coupling scope
Process scale-up development
Physicochemical differentiation from acid analog (lower boiling point and density)
Distillation performance, mixing dynamics, and energy demand assessment
Medicinal chemistry library synthesis
Bifunctional handle for sequential derivatization
Step-economy and diversity of parallel analog generation
Agrochemical intermediate synthesis
Ester for lipophilic balance; chloroallyl site for further modification
Bioactivity screening and environmental fate optimization

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